molecular formula C11H13F3N2 B3039785 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine CAS No. 132664-24-5

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine

Cat. No. B3039785
CAS RN: 132664-24-5
M. Wt: 230.23 g/mol
InChI Key: NPDBYABSGKQOKR-UHFFFAOYSA-N
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Description

“2-Piperidin-1-yl-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C11H13F3N2 . It has been studied for its potential antileukemia effects and structural analyses of SRPK inhibition .


Molecular Structure Analysis

The molecular weight of “2-Piperidin-1-yl-5-(trifluoromethyl)pyridine” is 230.23 . The InChI code for this compound is 1S/C11H13F3N2/c12-11(13,14)9-4-5-10(15-8-9)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2 .

Scientific Research Applications

Antiviral Agents

The compound has been used in the design and synthesis of novel derivatives that show promising antiviral activity . These derivatives have been tested against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), and have shown significant antiviral activity .

Anticancer Agents

Piperidine derivatives, which include “2-Piperidin-1-yl-5-(trifluoromethyl)pyridine”, have been utilized as anticancer agents . They have shown potential in the treatment of various types of cancer.

Antimalarial Agents

These compounds have also been used as antimalarial agents . They have been effective in the treatment and prevention of malaria, a disease caused by parasites that enter the body through the bite of a mosquito.

Antimicrobial and Antifungal Agents

Piperidine derivatives have been used as antimicrobial and antifungal agents . They have been effective in inhibiting the growth of microorganisms and fungi.

Antihypertensive Agents

These compounds have been used as antihypertensive agents . They help lower blood pressure and are used in the treatment of hypertension.

Analgesic and Anti-inflammatory Agents

Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They help reduce pain and inflammation in the body.

Anti-Alzheimer Agents

These compounds have been used in the treatment of Alzheimer’s disease . They have shown potential in slowing the progression of this neurodegenerative disorder.

Antipsychotic Agents

Piperidine derivatives have been used as antipsychotic agents . They are used in the treatment of certain mental and mood disorders, such as schizophrenia.

properties

IUPAC Name

2-piperidin-1-yl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-4-5-10(15-8-9)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBYABSGKQOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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